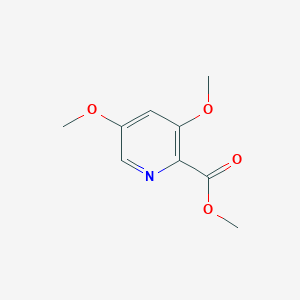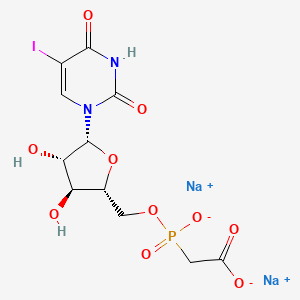![molecular formula C10H13NO3 B13146491 [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine is a chemical compound with a complex structure that includes a methoxy group, a dihydrobenzodioxin ring, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine typically involves the following steps:
Formation of the Dihydrobenzodioxin Ring: This can be achieved through a cyclization reaction involving a catechol derivative and an appropriate diol under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The dihydrobenzodioxin ring can be reduced to a fully saturated benzodioxane ring using hydrogenation catalysts.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Saturated benzodioxane derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dihydrobenzodioxin ring can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can be compared with similar compounds such as:
Indole Derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Oxolan-3-ylmethanamine: This compound has a similar methanamine group but a different ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-3-2-4-9-10(8)14-7(5-11)6-13-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
Clé InChI |
MCQGFLZGUXPQQQ-ZETCQYMHSA-N |
SMILES isomérique |
COC1=CC=CC2=C1O[C@H](CO2)CN |
SMILES canonique |
COC1=CC=CC2=C1OC(CO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)








![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
